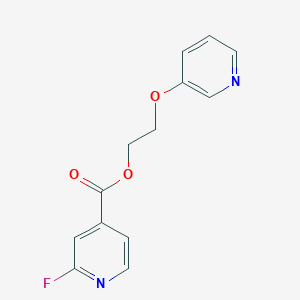

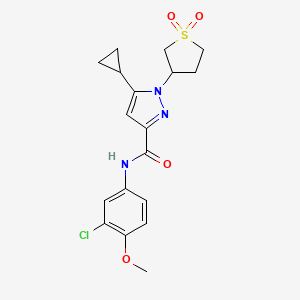

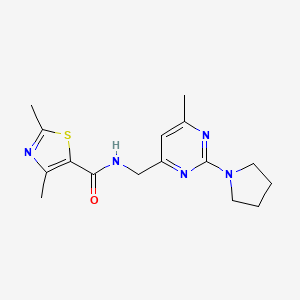

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are largely due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” are not available, fluoropyridines can generally be synthesized using methods such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the electron-withdrawing nature of the fluorine atom . Specific reactions involving “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” would depend on its specific structure. Fluoropyridines generally have reduced basicity compared to non-fluorinated pyridines .Applications De Recherche Scientifique

Chemical Synthesis and Kinase Inhibition

Research has demonstrated the utility of pyridine derivatives in the synthesis of potent and selective kinase inhibitors. A specific example involves the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors. These compounds, through modification at the pyridine and pyridone positions, have shown improved enzyme potency and aqueous solubility. One such analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, leading to its advancement into clinical trials (Schroeder et al., 2009).

Coordination Chemistry and Luminescence

Pyridine derivatives serve as versatile ligands in coordination chemistry, offering novel approaches to luminescent compounds for biological sensing. A review of the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands highlights their application in creating luminescent lanthanide compounds, which are beneficial for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Fluorination and Regioselectivity

Research into the fluorination of pyridines has developed methods yielding fluorinated derivatives with high regioselectivities. A study on the fluorination of 2-aminopyridines and pyridin-2(1 H)-ones reported good to high yields with significant regioselectivity. This process highlights the electron-deficient pyridine system activated by an amino or hydroxyl group, facilitating the transformation into valuable fluorinated compounds for further chemical synthesis (Zhou et al., 2018).

Catalytic Arylation

The development of new catalytic processes for the arylation of sp3 C-H bonds has been facilitated by pyridine-containing directing groups. These methodologies enable the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, highlighting the versatility of pyridine derivatives in facilitating selective chemical transformations (Zaitsev et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEYNJTWTPUVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2927408.png)

![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)